molecular formula C21H22N4O2 B14974129 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one

Cat. No.: B14974129
M. Wt: 362.4 g/mol
InChI Key: YDQJXAVZNPFJAC-UHFFFAOYSA-N
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Description

3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core structure, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in psychoactive drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone or phenylpiperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce halogens or other substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to the presence of the phenylpiperazine moiety.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential psychoactive effects. Additionally, the quinazolinone core may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: This compound shares the phenylpiperazine moiety but has a different core structure.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

Uniqueness

3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core and a phenylpiperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one

InChI

InChI=1S/C21H22N4O2/c26-20(24-14-12-23(13-15-24)17-6-2-1-3-7-17)10-11-25-16-22-19-9-5-4-8-18(19)21(25)27/h1-9,16H,10-15H2

InChI Key

YDQJXAVZNPFJAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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